![molecular formula C18H19N5O3 B11471596 8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11471596.png)
8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes a methoxyethyl group, dimethyl groups, and a phenyl group attached to an imidazo[2,1-f]purine core
Preparation Methods
The synthesis of 8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps. One common method includes the alkylation of adenosine and 2-aminoadenosine in dimethylsulfoxide using 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent and bases such as t-BuOK, KOH, and NaH under mild heating conditions . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where common reagents include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The biological activity of this compound is attributed to its structural characteristics that allow it to interact with various biological targets. Key areas of interest include:
- Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases involved in critical signaling pathways.
- Gene Expression Modulation : It can influence transcription factors that regulate gene expression.
- Cell Signaling Pathway Interference : The compound may alter pathways essential for cell survival and proliferation, such as the MAPK and PI3K/Akt pathways.
Pharmacological Applications
The following sections detail the pharmacological applications of the compound based on existing research findings.
Anti-Cancer Activity
Research has indicated that imidazo[2,1-f]purine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study published in the Journal of Medicinal Chemistry reported IC50 values ranging from 10 nM to 100 nM for specific derivatives against cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory effects of related compounds:
- Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential therapeutic role in treating inflammatory diseases.
Study 1: Anti-Cancer Effects
In a notable study, various imidazo[2,1-f]purine derivatives were tested for their anti-cancer properties. The results demonstrated that certain derivatives exhibited potent cytotoxic effects against multiple cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.
Study 2: Inhibition of Inflammatory Cytokines
Research focused on the anti-inflammatory properties of similar compounds revealed their ability to suppress pro-inflammatory cytokine production. This finding indicates potential applications in managing conditions characterized by excessive inflammation.
Pharmacokinetics and Metabolism
Although the pharmacokinetic profile of 8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione remains largely uncharacterized, insights can be drawn from related compounds:
- Absorption : Likely absorbed through the gastrointestinal tract due to its lipophilic nature.
- Distribution : Expected to distribute widely due to low molecular weight and moderate polarity.
- Metabolism : Potentially metabolized by cytochrome P450 enzymes; further studies are needed to elucidate specific metabolic pathways.
Mechanism of Action
The mechanism of action of 8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:
2,6-diamine-9H-purine derivatives: These compounds also have purine cores but differ in their substitution patterns and biological activities.
2,6,8-trisubstituted 7-methylpurines: These compounds have different substituents and may exhibit distinct chemical and biological properties.
Biological Activity
The compound 8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is part of the imidazole family and has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.
This compound is characterized by a complex heterocyclic structure. The synthesis typically involves multi-step reactions starting from simpler organic precursors. Common methods include cyclization reactions using amido-nitriles and substitution reactions for introducing various functional groups.
Table 1: Synthetic Routes
Synthetic Method | Description |
---|---|
Cyclization | Utilizes amido-nitriles to form the imidazole core. |
Substitution | Introduces ethyl, methyl, and phenyl groups through reactions. |
Industrial Production | Batch processing and continuous flow chemistry are employed. |
Biological Activity
The biological activity of this compound has been primarily studied in relation to its effects on neurotransmitter systems and enzyme inhibition.
The compound is believed to interact with various molecular targets:
- Serotonin Receptors : It has shown affinity for serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT7.
- Phosphodiesterase Inhibition : It exhibits inhibitory activity against phosphodiesterases (PDE4B and PDE10A), which are crucial in modulating intracellular signaling pathways.
Pharmacological Studies
Recent studies have evaluated the antidepressant and anxiolytic potential of derivatives of this compound.
Case Study: Antidepressant Activity
A specific derivative demonstrated significant antidepressant effects in the forced swim test (FST) in mice. The compound's potency was compared to diazepam, revealing superior anxiolytic effects at lower doses.
Table 2: Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Antidepressant | Significant effects in FST | |
Anxiolytic | Greater potency than diazepam | |
Enzyme Inhibition | Inhibits PDE4B and PDE10A |
Research Findings
Research indicates that the compound's unique substitution pattern contributes to its distinct biological properties. Molecular modeling studies suggest that fluorinated derivatives enhance binding affinity to serotonin receptors.
Table 3: Comparison with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1,3-Dimethyl-2-phenylbenzimidazole | Similar core but different substitutions | Moderate receptor affinity |
2,4-Dimethylimidazoles | Different substituents | Variable biological effects |
Properties
Molecular Formula |
C18H19N5O3 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
6-(2-methoxyethyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H19N5O3/c1-20-15-14(16(24)21(2)18(20)25)23-11-13(12-7-5-4-6-8-12)22(9-10-26-3)17(23)19-15/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
RUXMEJCDXYCWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCOC)C4=CC=CC=C4 |
Origin of Product |
United States |
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